molecular formula C19H14N2OS2 B2556376 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 852296-88-9

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2556376
M. Wt: 350.45
InChI Key: XBRZNWJSJLWIIY-UHFFFAOYSA-N
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Description

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 852296-88-9 . It has a molecular weight of 350.46 and its molecular formula is C19H14N2OS2 . The IUPAC name for this compound is 5-methyl-3,6-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H14N2OS2/c1-12-15-17(24-16(12)13-8-4-2-5-9-13)20-19(23)21(18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for synthesizing a range of heterocyclic compounds, such as thieno[2,3-d]pyrimidin-4-ones, via reactions involving active methylene compounds, indicating the versatility of thieno[2,3-d]pyrimidin-4-one derivatives in creating complex heterocycles with potential biological activities (Shibuya, 1984).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potential of thieno[2,3-d]pyrimidin-4-one derivatives. For instance, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety showed promising biological activity against a range of bacteria and fungi (El Azab & Abdel-Hafez, 2015). Another study synthesized thieno[2,3-d]pyrimidin-4-one derivatives that displayed potent anticancer activity along with significant antimicrobial and anti-inflammatory properties, suggesting their potential as broad-spectrum bioactive agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

Research has also explored the antitumor applications of thieno[2,3-d]pyrimidin-4-one derivatives. For example, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for antiproliferative activity, showing promising results against human breast cancer and mouse fibroblast nonmalignant cell lines (Atapour-Mashhad et al., 2017). Another study reported the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives with notable anticancer activity, comparable to that of doxorubicin, on several human cancer cell lines (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

5-methyl-3,6-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-12-15-17(24-16(12)13-8-4-2-5-9-13)20-19(23)21(18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZNWJSJLWIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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